molecular formula C19H20N2O3S B11657022 Ethyl 5-cyano-4-(2-methylphenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate

Ethyl 5-cyano-4-(2-methylphenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11657022
M. Wt: 356.4 g/mol
InChI Key: UKHWWKOJUJGIHR-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyridine carboxylate family, characterized by a partially saturated pyridine ring with multiple substituents. Key structural features include:

  • 5-cyano group: Enhances electron-withdrawing properties and influences reactivity.
  • 4-(2-methylphenyl) substituent: Aromatic substitution that may sterically hinder specific interactions.
  • Ethyl carboxylate ester: Improves solubility in organic solvents and modulates pharmacokinetic properties.

Structural validation techniques such as SHELXL for crystallographic refinement and ORTEP-3 for graphical representation are standard for confirming its conformation .

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 5-cyano-4-(2-methylphenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C19H20N2O3S/c1-4-10-25-18-14(11-20)15(13-9-7-6-8-12(13)3)16(17(22)21-18)19(23)24-5-2/h4,6-9,15-16H,1,5,10H2,2-3H3,(H,21,22)

InChI Key

UKHWWKOJUJGIHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=C(NC1=O)SCC=C)C#N)C2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-4-(2-methylphenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The cyano, methylphenyl, oxo, and prop-2-en-1-ylsulfanyl groups are introduced through various substitution and addition reactions.

    Esterification: The carboxylate group is formed through an esterification reaction with ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-(2-methylphenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to ethyl 5-cyano-4-(2-methylphenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various bacterial strains.
  • Antitumor Activity : Similar compounds have been evaluated for their potential to inhibit tumor growth in vitro and in vivo.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.

Case Study 1: Antitumor Activity Evaluation

A study investigated the antitumor effects of various derivatives of tetrahydropyridine compounds. This compound was included in the screening process. The results demonstrated significant cytotoxicity against several cancer cell lines with IC₅₀ values indicating strong potential for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition Studies

In silico molecular docking studies were performed to assess the binding affinity of ethyl 5-cyano derivatives to specific enzymes implicated in inflammatory pathways. The findings suggested that the compound could inhibit key enzymes effectively, warranting further investigation into its therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-(2-methylphenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    DNA Intercalation: Interacting with DNA to affect gene expression and replication.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to four analogues (Table 1), highlighting substituent differences and their implications.

Key Observations

Core Heterocycle Differences :

  • The target compound’s tetrahydropyridine core contrasts with tetrahydropyrimidine (e.g., ) and pyrimidine-thiophene hybrids (). Pyridine derivatives typically exhibit lower basicity than pyrimidines, affecting solubility and intermolecular interactions.

The use of AgNO₃ in nitrooxy group installation () suggests nitration strategies could be adapted for further functionalization.

Physicochemical Properties :

  • Melting points (e.g., 70–71°C for vs. 142–144°C for ) reflect differences in crystallinity driven by substituent polarity and hydrogen-bonding capacity.

Biological Activity

Ethyl 5-cyano-4-(2-methylphenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound's molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S, with a molecular weight of approximately 356.44 g/mol. Its structure features a tetrahydropyridine ring substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit notable antimicrobial properties. In one study, compounds similar to ethyl 5-cyano-4-(2-methylphenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Antioxidant Properties

The compound has also been evaluated for its antioxidant potential. Studies employing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays showed that it effectively scavenges free radicals, indicating its potential role in preventing oxidative stress-related diseases . The antioxidant activity is attributed to the presence of the cyano and carbonyl groups in its structure.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Research has shown that compounds containing the tetrahydropyridine scaffold can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory conditions .

The biological activity of ethyl 5-cyano-4-(2-methylphenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or inflammatory pathways.
  • Receptor Modulation : It could modulate receptor activity related to inflammation or pain pathways.
  • Radical Scavenging : The structural features allow it to interact with free radicals effectively.

Study on Antimicrobial Activity

In a comparative study assessing various derivatives of tetrahydropyridines for antimicrobial efficacy, ethyl 5-cyano derivatives demonstrated superior activity against both gram-positive and gram-negative bacteria. The study utilized agar well diffusion methods to evaluate the effectiveness against pathogens like Bacillus subtilis and Pseudomonas aeruginosa, showing promising results that warrant further investigation into clinical applications .

Antioxidant Evaluation

A recent study focused on the antioxidant capabilities of this compound revealed that it significantly reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide. This suggests potential therapeutic benefits in conditions characterized by oxidative damage .

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